molecular formula C8H6LiN B14333901 lithium;5-ethynyl-2-methylpyridine CAS No. 109552-81-0

lithium;5-ethynyl-2-methylpyridine

Cat. No.: B14333901
CAS No.: 109552-81-0
M. Wt: 123.1 g/mol
InChI Key: FHXNWOVWAJBEEF-UHFFFAOYSA-N
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Description

Lithium;5-ethynyl-2-methylpyridine is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium atom bonded to a 5-ethynyl-2-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-ethynyl-2-methylpyridine typically involves the reaction of 5-ethynyl-2-methylpyridine with an organolithium reagent. One common method is the lithium-halogen exchange reaction, where a halogenated derivative of 5-ethynyl-2-methylpyridine is treated with a lithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar lithium-halogen exchange reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;5-ethynyl-2-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce ethyl-substituted pyridines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

Lithium;5-ethynyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to study the effects of organolithium compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium;5-ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the compound. These interactions can influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;5-ethyl-2-methylpyridine
  • Lithium;5-ethynyl-2-ethylpyridine
  • Lithium;5-ethynyl-3-methylpyridine

Uniqueness

Lithium;5-ethynyl-2-methylpyridine is unique due to the presence of both a lithium atom and an ethynyl group on the pyridine ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the ethynyl group can undergo cycloaddition reactions, which are not possible with ethyl or methyl groups .

Properties

109552-81-0

Molecular Formula

C8H6LiN

Molecular Weight

123.1 g/mol

IUPAC Name

lithium;5-ethynyl-2-methylpyridine

InChI

InChI=1S/C8H6N.Li/c1-3-8-5-4-7(2)9-6-8;/h4-6H,2H3;/q-1;+1

InChI Key

FHXNWOVWAJBEEF-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=NC=C(C=C1)C#[C-]

Origin of Product

United States

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